molecular formula C10H9NO3 B1336107 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 24618-19-7

8-amino-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B1336107
CAS No.: 24618-19-7
M. Wt: 191.18 g/mol
InChI Key: OBCTUTOUGBMEOK-UHFFFAOYSA-N
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Description

8-Amino-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 24618-19-7) is a versatile amino-hydroxy coumarin derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmacological research. This compound belongs to the coumarin class, which is widely investigated for its diverse biological activities . Its core structure makes it a valuable precursor for designing novel compounds, particularly for anti-inflammatory drug discovery. Research has demonstrated that synthetic derivatives originating from similar 6-amino-7-hydroxy-4-methylcoumarin scaffolds exhibit significant anti-inflammatory properties, with some compounds surpassing the efficacy of the reference drug indomethacin in standardized animal models . The primary mechanism explored for such derivatives involves interaction with the cyclooxygenase (COX) enzyme pathway, a key target for non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, the reactive 8-amino and 7-hydroxy groups make this compound an ideal building block for the synthesis of novel Schiff base ligands . These ligands are of high interest in developing new antimicrobial and anticancer agents, as they can be functionalized with salicylaldehyde and sulfonamide moieties to create compounds with activity against various bacterial strains and human cancer cell lines [citation:8). This product is provided for research applications as a fundamental building block in organic synthesis and drug discovery efforts. Keep in a dark place, sealed in a dry environment, and store at 2-8°C . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-amino-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCTUTOUGBMEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415483
Record name 8-Amino-7-hydroxy-4-methyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24618-19-7
Record name 8-Amino-7-hydroxy-4-methyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

  • Starting materials: Resorcinol and ethyl acetoacetate (or methyl acetoacetate)
  • Catalyst: Acidic catalysts such as concentrated sulfuric acid or specially prepared tripolite-supported acid catalysts
  • Reaction conditions: Heating under controlled temperature (90–130 °C) for 1–3 hours

Procedure Highlights

  • Resorcinol and methyl acetoacetate are mixed with the catalyst in a flask.
  • The mixture is heated under stirring at about 90–130 °C.
  • After reaction completion, the catalyst is removed by filtration.
  • The crude product is purified by recrystallization from 95% ethanol.

Yield and Efficiency

  • Yields reported up to 92% with high purity white crystals.
  • The process benefits from simple operation and high catalytic activity when using tripolite-supported acid catalysts.

Example Data Table: Preparation of 7-Hydroxy-4-Methylcoumarin

Parameter Condition/Value Notes
Resorcinol 100 g Starting material
Methyl acetoacetate 100–120 g Starting material
Catalyst Tripolite-supported acid (10–15 g) High catalytic activity
Temperature 90–130 °C Controlled heating
Reaction time 1–3 hours Monitored for completion
Yield Up to 92% After recrystallization
Purification Recrystallization in 95% ethanol White crystalline product

Source: Patent CN101723925A (2009), Maxwell Scientific Journal (2016)

Nitration to 8-Nitro-7-Hydroxy-4-Methylcoumarin

Reaction Details

  • Reagents: Concentrated nitric acid and concentrated sulfuric acid
  • Substrate: 7-hydroxy-4-methylcoumarin
  • Temperature control: Critical to keep below 10°C during nitration to maximize yield and avoid side reactions
  • Outcome: Mixture of 7-hydroxy-4-methyl-6-nitro and 7-hydroxy-4-methyl-8-nitro coumarin isomers, with the 8-nitro isomer being more pharmaceutically relevant

Procedure Summary

  • 7-hydroxy-4-methylcoumarin is dissolved in sulfuric acid cooled in an ice bath.
  • Nitrating agent is prepared by slow addition of nitric acid to sulfuric acid under cooling.
  • The nitrating agent is slowly added to the coumarin solution, maintaining temperature below 20°C.
  • After reaction, the mixture is poured into crushed ice, and the solid product is filtered and washed.
  • Purification is done by washing with cold water and ethanol recrystallization.

Yield and Product Properties

  • The nitration step yields a mixture of nitro isomers.
  • The 8-nitro isomer is isolated for further reduction.
  • Reaction time approximately 1 hour.

Source: Maxwell Scientific Journal (2016)

Reduction to 8-Amino-7-Hydroxy-4-Methylcoumarin

Reduction Method

  • Reagents: Iron powder, concentrated hydrochloric acid, ethanol
  • Conditions: Heating at 90°C for 6 hours with stirring
  • Mechanism: Reduction of the nitro group (-NO2) at the 8-position to an amino group (-NH2)

Procedure Details

  • Mix 8-nitro-7-hydroxy-4-methylcoumarin with iron powder.
  • Add a mixture of ethanol and concentrated HCl with stirring.
  • Heat the mixture at 90°C for 6 hours.
  • A white precipitate of 8-amino-7-hydroxy-4-methylcoumarin forms.
  • Filter and wash the precipitate with cold water.

Yield and Product Characteristics

  • Yield approximately 50%.
  • Melting point: 280°C.
  • Molecular formula: C10H9NO3.
  • Molecular weight: 191 g/mol.
  • Soluble in DMF and DMSO.

Reaction Mechanism Insight

  • The amino group replaces the nitro group via reduction.
  • The reaction involves formation of NH2 species in situ, which attacks the nitro-substituted coumarin.
  • The moderate yield is attributed to competing side reactions and incomplete reduction.

Source: Maxwell Scientific Journal (2016)

Alternative Synthetic Approaches

Alkylation and Rearrangement Methods

  • Recent studies have demonstrated synthesis of aminocoumarins via alkylation of 7-hydroxycoumarins with α-bromoacetamides followed by tandem rearrangement and hydrolysis.
  • This method offers a different route to introduce amino groups on the coumarin ring.
  • Reaction conditions involve heating in organic solvents and purification by chromatography.

Source: ACS Omega (2022)

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
7-Hydroxy-4-methylcoumarin Resorcinol + methyl acetoacetate, acid catalyst, 90–130°C, 1–3 h Up to 92 Tripolite-supported acid catalyst improves efficiency
Nitration 7-Hydroxy-4-methylcoumarin + HNO3/H2SO4, <10°C Not specified Produces mixture of 6- and 8-nitro isomers
Reduction to amino derivative 8-Nitro derivative + Fe powder + HCl + ethanol, 90°C, 6 h ~50 Moderate yield, white precipitate formed
Alternative alkylation route 7-Hydroxycoumarin + α-bromoacetamides, 70°C, 24 h Not specified Tandem rearrangement-hydrolysis step

Chemical Reactions Analysis

Types of Reactions

8-amino-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anti-Inflammatory Applications

Research has demonstrated that 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one exhibits notable anti-inflammatory effects. A study synthesized a series of derivatives based on this compound and evaluated their activity using the carrageenan-induced hind paw edema model in rats. Compounds derived from this compound showed significant reductions in edema volume compared to the reference drug indomethacin, with some compounds achieving up to 44.05% inhibition after three hours .

Table 1: Anti-inflammatory Activity of Derivatives

Compound% Inhibition (3h)Reference Drug Comparison
Compound 444.05%Higher than Indomethacin
Compound 838.10%Higher than Indomethacin

Antioxidant Properties

The antioxidant potential of this compound has been explored extensively. Studies indicate that derivatives of this compound possess strong radical scavenging abilities, surpassing traditional antioxidants like α-tocopherols . The presence of hydroxyl groups in the structure enhances its capacity to neutralize reactive oxygen species, making it a promising candidate for formulations aimed at oxidative stress-related conditions.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Compound A91%
Compound B88%

Anticancer Activity

The anticancer properties of this compound have been investigated with positive results. Various derivatives have shown effectiveness against different cancer cell lines, including prostate carcinoma (DU145), hepatocellular carcinoma (HepG2), ovarian cancer (SKOV3), and breast cancer (MDA-MB 231). The structure–activity relationship analysis revealed that modifications at specific positions could enhance anticancer activity significantly .

Table 3: Anticancer Activity Against Cell Lines

Cell LineCompound TestedIC50 (µM)
DU145Compound C5.23
HepG2Compound D3.45
SKOV3Compound E6.78
MDA-MB 231Compound F4.12

Antimicrobial Properties

The antimicrobial efficacy of derivatives derived from this compound has also been a focus of research. These compounds have shown significant activity against various bacterial strains, indicating their potential use as antibacterial agents . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 4: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus20 µg/mL
P. aeruginosa25 µg/mL

Molecular Mechanisms and Structure–Activity Relationships

Understanding the molecular mechanisms through which these compounds exert their effects is crucial for further development and optimization. Molecular docking studies have indicated that the binding affinity of these compounds towards specific enzymes, such as cyclooxygenase (COX), correlates with their anti-inflammatory activity . Additionally, structure–activity relationship studies have provided insights into how modifications can enhance biological activity.

Mechanism of Action

The mechanism of action of 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase, which plays a role in inflammation. Additionally, it can intercalate into DNA, disrupting the replication process and exhibiting anti-cancer properties .

Comparison with Similar Compounds

Biological Activity

8-Amino-7-hydroxy-4-methyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antifungal properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula: C10H9NO3
  • CAS Number: 24618-19-7
  • Molecular Weight: 189.18 g/mol

The presence of both amino and hydroxy groups enhances its reactivity and biological activity, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition contributes to its anti-inflammatory properties.
  • DNA Intercalation: The compound can intercalate into DNA, disrupting replication processes and exhibiting anticancer effects.
  • Antifungal Activity: It demonstrates antifungal properties by interfering with the cell wall synthesis of fungi.

1. Anti-inflammatory Activity

A study conducted on a series of coumarin derivatives, including this compound, assessed their anti-inflammatory effects using the carrageenan-induced hind paw edema model in rats. The results indicated that certain derivatives exhibited significant reductions in paw edema volume compared to the reference drug indomethacin, with some compounds showing up to 44.05% inhibition after three hours .

CompoundInhibition (%)Time (h)
Compound 444.053
Compound 838.103
IndomethacinReference-

2. Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. Its ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of apoptotic pathways. Molecular docking studies suggest that it effectively binds to targets involved in cancer progression.

3. Antifungal Activity

The antifungal efficacy of this compound was evaluated against various Candida species. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against Candida albicans and Candida tropicalis, with reported MICs of 0.067 µmol/mL for both strains .

Fungal StrainMIC (µmol/mL)Activity Level
C. albicans (ATCC 90028)0.067Strong
C. tropicalis (ATCC 13809)0.067Strong
C. krusei (ATCC 6258)0.269Moderate

Case Studies and Research Findings

  • Anti-inflammatory Screening: A study synthesized several derivatives based on the coumarin structure and evaluated their anti-inflammatory properties using both in vitro and in vivo models, confirming the efficacy of specific compounds over traditional anti-inflammatory drugs .
  • Anticancer Studies: Research involving molecular docking revealed that modifications at specific positions on the chromenone scaffold could enhance anticancer activity, suggesting a structure–activity relationship that could guide future drug design efforts .
  • Antifungal Mechanism Investigation: Further studies focused on understanding the mode of action against fungal pathogens revealed that the compound does not directly interact with ergosterol but rather affects other cellular targets, leading to disruption of fungal growth .

Q & A

Q. What are the most reliable synthetic routes for preparing 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one?

Methodological Answer: The compound is typically synthesized via Mannich reactions or condensation protocols . For example:

  • Mannich Reaction : Reacting 4-methyl-7-hydroxycoumarin with formaldehyde and dimethylamine in ethanol under reflux yields amino-substituted derivatives. Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity .
  • Condensation with Ammonium Acetate : A mixture of 8-cyclopentyloxy-7-methoxy-4-hydroxycoumarin, ammonium acetate, and acetic acid in toluene produces amino-functionalized coumarins after recrystallization from ethyl acetate .
  • Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 160–170 ppm). The amino group typically appears as a broad singlet (~δ 5.5 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm⁻¹), amino (-NH₂, ~3350 cm⁻¹), and lactone carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.2) .

Q. What biological activities are associated with this coumarin derivative?

Methodological Answer:

  • Anticancer Potential : Screen cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using MTT assays. IC₅₀ values correlate with substituent electronegativity; electron-withdrawing groups enhance activity .
  • Fluorescence Applications : The compound’s hydroxy and amino groups enable metal ion detection (e.g., Pr³⁺) via fluorescence quenching/enhancement in acetonitrile-water solutions .

Advanced Research Questions

Q. How do substituent variations impact fluorescence properties in this coumarin scaffold?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH₃, -NH₂) : Increase fluorescence intensity by stabilizing excited states. For example, 8-acetyl-7-hydroxy-4-methyl derivatives show stronger emission than non-acetylated analogs .
  • Steric Effects : Bulky groups at the 3-position reduce quantum yield due to hindered planarization of the chromenone ring .
  • Experimental Design : Compare fluorescence lifetimes (time-resolved spectroscopy) and Stokes shifts in solvents of varying polarity to quantify substituent effects .

Q. How can contradictory cytotoxicity data in different cell lines be resolved?

Methodological Answer:

  • Cell Line-Specific Metabolism : Use metabolic profiling (e.g., LC-MS) to identify differential uptake or activation pathways. For example, cytochrome P450 enzymes in HepG2 may metabolize the compound more efficiently than in A549 cells .
  • Apoptosis Assays : Perform Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death mechanisms, which may vary across cell types .
  • Data Normalization : Include positive controls (e.g., doxorubicin) and normalize results to cell viability markers (e.g., ATP levels) to reduce inter-experimental variability .

Q. What strategies optimize regioselectivity in amino-functionalization reactions?

Methodological Answer:

  • Protecting Groups : Temporarily block the 7-hydroxy group with acetyl chloride to direct amination to the 8-position .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in Mannich reactions, improving yield (70→90%) .
  • Computational Modeling : DFT calculations predict favorable reaction pathways for amino group introduction at specific positions .

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